Mutagenic Potency in Mammalian Cells: Intermediate Activity Quantified Between 1,2-Dibromoethane and 1,2-Dichloroethane
In a direct comparative study using the CHO/HGPRT mammalian cell mutagenicity assay, 1,2-dibromo-1-chloroethane (ethylene bromochloride, EtBrCl) exhibited an intermediate mutagenic potency precisely quantified between its two symmetrical analogs. On a molar basis, the relative mutagenic activity of EtBr₂ (1,2-dibromoethane) : EtBrCl : EtCl₂ (1,2-dichloroethane) was approximately 100 : 6 : 1 [1]. Cytotoxicity followed the same rank order: the concentration required to reduce cell survival to 50% (LC₅₀) was approximately 3 mM for EtBr₂, 6 mM for EtBrCl, and 50 mM for EtCl₂ [1]. Notably, in the presence of the S9 metabolic activation system, EtBrCl and EtCl₂ showed a concomitant 4-fold increase in mutagenicity, whereas EtBr₂ mutagenicity remained unchanged—indicating a distinct metabolic activation profile for the mixed-halogen congener [1].
| Evidence Dimension | Relative mutagenic activity (molar basis) and cytotoxicity (LC₅₀ for cell survival) |
|---|---|
| Target Compound Data | Relative mutagenic activity = 6; LC₅₀ ≈ 6 mM (EtBrCl) |
| Comparator Or Baseline | EtBr₂ (1,2-dibromoethane): relative activity = 100; LC₅₀ ≈ 3 mM. EtCl₂ (1,2-dichloroethane): relative activity = 1; LC₅₀ ≈ 50 mM |
| Quantified Difference | EtBrCl is ~17-fold less mutagenic than EtBr₂ and ~6-fold more mutagenic than EtCl₂; LC₅₀ is 2× higher than EtBr₂ and ~8× lower than EtCl₂ |
| Conditions | Chinese hamster ovary cell / hypoxanthine-guanine phosphoribosyl transferase (CHO/HGPRT) system; direct-acting and S9-activated conditions |
Why This Matters
Procurement for toxicological screening or structure-activity relationship (SAR) studies requires the compound with the defined intermediate potency; using 1,2-dibromoethane as a surrogate would overestimate hazard by ~17-fold, while 1,2-dichloroethane would underestimate it by ~6-fold.
- [1] Tan EL, Hsie AW. Mutagenicity and cytotoxicity of haloethanes as studied in the CHO/HGPRT system. Mutat Res. 1981 Oct;90(2):183-91. PMID: 7035935. DOI: 10.1016/0165-1218(81)90081-1 View Source
